

# Spectroscopic Profile of 5-(Trifluoromethyl)nicotinic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-(Trifluoromethyl)nicotinic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-(Trifluoromethyl)nicotinic acid**, a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

## Compound Overview

**5-(Trifluoromethyl)nicotinic acid**, also known as 5-(Trifluoromethyl)pyridine-3-carboxylic acid, is a synthetic organic compound with the chemical formula  $C_7H_4F_3NO_2$  and a molecular weight of 191.11 g/mol. [1][2][3] It is a white to off-white crystalline solid with a melting point in the range of 184-189 °C. [3] Its structure, featuring a pyridine ring substituted with an electron-withdrawing trifluoromethyl group and a carboxylic acid moiety, makes it a valuable intermediate in the synthesis of various bioactive molecules.

## Spectroscopic Data

A thorough analysis of available spectroscopic data is crucial for the unambiguous identification and characterization of **5-(Trifluoromethyl)nicotinic acid**. The following sections present a

summary of expected and reported data for NMR, IR, and MS analyses.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **5-(Trifluoromethyl)nicotinic acid**,  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra provide key insights into its molecular framework.

Table 1: Predicted NMR Spectroscopic Data for **5-(Trifluoromethyl)nicotinic Acid**

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
$^1\text{H}$ NMR	~9.3	s	H-2
~8.9	s	H-6	
~8.6	s	H-4	
Broad	s	COOH	
$^{13}\text{C}$ NMR	~164	s	C=O
~154	s	C-2	
~150	q	C-6	
~135	s	C-4	
~130	q	C-5	
~123	q	CF <sub>3</sub>	
$^{19}\text{F}$ NMR	~ -63	s	CF <sub>3</sub>

Note: Predicted chemical shifts are based on computational models and analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **5-(Trifluoromethyl)nicotinic acid** is expected to show characteristic absorption bands for the carboxylic acid and the trifluoromethyl-substituted pyridine ring.

Table 2: Characteristic IR Absorption Bands for **5-(Trifluoromethyl)nicotinic Acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~1710	Strong	C=O stretch (Carboxylic acid)
~1600, ~1470	Medium	C=C and C=N stretching (Pyridine ring)
1300-1100	Strong	C-F stretch (Trifluoromethyl group)
~1200	Medium	C-O stretch (Carboxylic acid)
~900	Medium	O-H bend (Carboxylic acid)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **5-(Trifluoromethyl)nicotinic acid**, the molecular ion peak and characteristic fragment ions would be observed.

Table 3: Expected Mass Spectrometry Data for **5-(Trifluoromethyl)nicotinic Acid**

m/z	Interpretation
191	[M] <sup>+</sup> , Molecular ion
174	[M-OH] <sup>+</sup>
146	[M-COOH] <sup>+</sup>
122	[M-CF <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

Standard protocols are employed for obtaining the spectroscopic data for organic compounds like 5-(Trifluoromethyl)nicotinitic acid.

### NMR Spectroscopy

A sample of 5-10 mg of the compound is typically dissolved in a deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ) and transferred to an NMR tube.  $^1H$ ,  $^{13}C$ , and  $^{19}F$  NMR spectra are then acquired on a spectrometer, with chemical shifts referenced to an internal standard (e.g., TMS).

### IR Spectroscopy

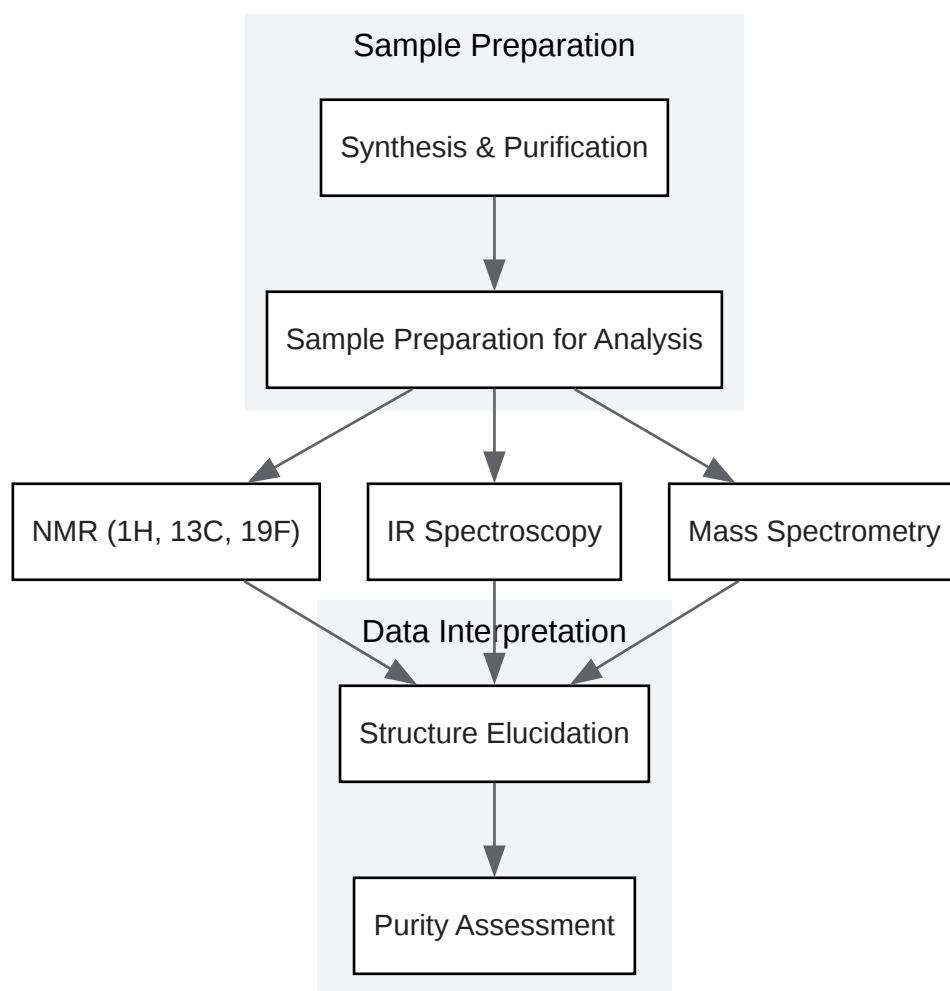
For a solid sample, an IR spectrum can be obtained using the KBr pellet method or by Attenuated Total Reflectance (ATR). The sample is mixed with KBr powder and pressed into a thin pellet, or a small amount of the solid is placed directly on the ATR crystal.

### Mass Spectrometry

A dilute solution of the compound is introduced into the mass spectrometer. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions, which are then separated based on their mass-to-charge ratio.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

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## References

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